molecular formula C11H13ClN2O2 B3363709 3-(2-chloroacetamido)-N,N-dimethylbenzamide CAS No. 1049604-97-8

3-(2-chloroacetamido)-N,N-dimethylbenzamide

Cat. No. B3363709
CAS RN: 1049604-97-8
M. Wt: 240.68 g/mol
InChI Key: CAPONPDCOFTECB-UHFFFAOYSA-N
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Description

The compound “3-(2-chloroacetamido)benzoic acid” is a related compound that has been used in various scientific studies . It has a molecular weight of 213.62 and is stored at temperatures between 0-8°C .


Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions . For example, novel luminescent derivatives of benzanthrone were obtained in nucleophilic substitution reactions of 3-(2-chloroacetamido)-benzanthrone with a number of heterocyclic amines .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by spectral data . These compounds, due to their pronounced luminescent properties, can be used to visualize biological objects .


Chemical Reactions Analysis

The reaction of 2-(2-chloroacetamido)benzophenones with hexamine has been studied for the synthesis of the benzodiazepine bicycle .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Recent research has highlighted the role of chloroacetamido compounds in chemical synthesis, providing foundational knowledge for developing new chemical entities. For instance, the synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide demonstrates the compound's utility in generating chlorinated amides through chlorination, oxidation, and ammonolysis processes, optimizing reaction conditions to achieve high yields and purity (Zhang Zho, 2014).

Crystallographic Studies

Crystallographic studies on related compounds, such as 3-(chloroacetamido)pyrazole, reveal insights into dimorphism and cocrystal formation, underscoring the significance of hydrogen bonding in dictating the molecular structure and stability of crystalline forms (M. Kaftory, M. Botoshansky, Yana Sheinin, 2005).

Biological Applications

In the realm of biological research, the design and synthesis of compounds based on the chloroacetamido structure have been investigated for their potential as histone deacetylase inhibitors (HDACIs), which are of significant interest in cancer treatment. The study of derivatives based on 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate and their antiproliferative activity against cancer cells highlights the therapeutic potential of these compounds (Samir M. El-Rayes, Gomaa M S, A. A, Walid Fathalla, I. Ali, 2019).

Antimicrobial Research

The exploration of new thiazole and pyrazole derivatives based on chloroacetamido compounds has shown promising antimicrobial activities, emphasizing the role of these compounds in developing novel antimicrobial agents. This highlights the potential utility of chloroacetamido derivatives in addressing microbial resistance and offering new pathways for antimicrobial therapy (M. Gouda, M. Berghot, Ghada E. Abd El-Ghani, A. Khalil, 2010).

Conformational and Interaction Studies

Studies on N,N-dimethyl-2-haloacetamides, including chloro derivatives, provide insights into conformational preferences and orbital interactions, contributing to a deeper understanding of their chemical behavior and potential applications in designing more efficient and selective chemical reactions (C. R. Martins, R. Rittner, C. Tormena, 2005).

Safety and Hazards

Chloroacetamide, a related compound, is known to be toxic, irritates eyes and skin, and may cause an allergic reaction. It is suspected of reproductive toxicity and teratogenicity .

Future Directions

The development of new therapeutic agents with better activity is essential due to the emergence of bacterial resistance . The advancement of multi-potent and efficient antimicrobial agents is crucial to overcome the increased multi-drug resistance of bacteria and fungi . Therefore, compounds like “3-(2-chloroacetamido)-N,N-dimethylbenzamide” could potentially be explored in future research for their antimicrobial and anticancer activities.

properties

IUPAC Name

3-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-14(2)11(16)8-4-3-5-9(6-8)13-10(15)7-12/h3-6H,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPONPDCOFTECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801242992
Record name 3-[(2-Chloroacetyl)amino]-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloroacetamido)-N,N-dimethylbenzamide

CAS RN

1049604-97-8
Record name 3-[(2-Chloroacetyl)amino]-N,N-dimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049604-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Chloroacetyl)amino]-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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